1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione
Description
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione is a derivative of imidazolidine-2,4,5-trione (parabanic acid), a scaffold known for diverse pharmacological and agrochemical applications. Parabanic acid derivatives exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, fungicidal properties, and thermal stability in polymers . The target compound features a 4-bromophenyl ketone group and a 3-chlorobenzyl substituent, which may enhance lipophilicity and binding interactions in biological systems. This article focuses on its structural, physicochemical, and functional comparison with related derivatives.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN2O4/c19-13-6-4-12(5-7-13)15(23)10-22-17(25)16(24)21(18(22)26)9-11-2-1-3-14(20)8-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPTXWNGZFYDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure includes a bromophenyl group and a chlorophenyl group, which are significant for its biological interactions. The molecular formula is CHBrClNO, with a molecular weight of approximately 395.65 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has been explored as a potential inhibitor of tumor cell proliferation.
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes related to disease pathology.
Antitumor Activity
A study highlighted the compound's ability to inhibit tumor cell proliferation. The mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Case Study: Antitumor Efficacy
In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in the viability of human cancer cell lines. For example:
- Cell Line Tested : HeLa (cervical cancer)
- IC Value: 15 µM after 48 hours of exposure.
- Mechanism : Induction of apoptotic pathways confirmed via flow cytometry.
Antimicrobial Activity
The compound has been tested against various bacterial strains, demonstrating notable antimicrobial properties.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 16 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Enzyme Inhibition
The compound has also been identified as an inhibitor of specific enzymes such as urease and acetylcholinesterase (AChE), which are crucial in various physiological processes and disease mechanisms.
Table 2: Enzyme Inhibition Data
| Enzyme | IC (µM) | Reference Compound IC (µM) |
|---|---|---|
| Urease | 5.0 | Thiourea (21.25) |
| Acetylcholinesterase | 12.0 | Donepezil (10.0) |
Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. These studies reveal that the bromophenyl and chlorophenyl moieties play critical roles in enhancing binding affinity to target sites.
Figure 1: Docking Interaction with Target Protein
Docking Interaction
Comparison with Similar Compounds
Key Observations :
- Halogen substituents (Br, Cl, F) are common in analogs to modulate lipophilicity and electronic properties .
- Bulky groups (e.g., diisopropylphenyl in 3g) improve target selectivity by steric effects .
Physicochemical Properties
Physical data highlight substituent-driven variations:
*Predicted using substituent contributions (ClogP).
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
